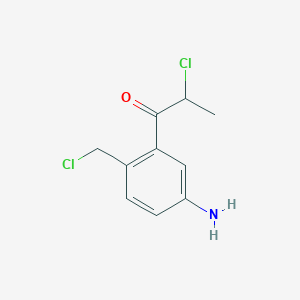
1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H12ClNO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one
- 1-(5-Amino-2-(chloromethyl)phenyl)propan-1-one
Uniqueness: 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and chloromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Activité Biologique
1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an amino group and a chloromethyl group, along with a chloropropanone moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis. The molecular formula is C9H10Cl2NO.
Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could alter cellular functions and contribute to its biological effects.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating effectiveness in inhibiting their growth .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays revealed that the compound acts in a dose-dependent manner, suggesting a potential role as an anticancer agent .
Case Study: Cytotoxicity Assessment
In one study, the cytotoxic effects of this compound were assessed on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.65 |
| U-937 | 2.41 |
| HeLa | 1.50 |
Western blot analysis further demonstrated that treatment with the compound increased p53 expression levels and activated caspase-3 cleavage in MCF-7 cells, indicating its potential to trigger apoptotic pathways .
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-[5-amino-2-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3 |
Clé InChI |
BTINKVGIFFLFMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)N)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















